molecular formula C16H14FN5O B14106046 N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14106046
M. Wt: 311.31 g/mol
InChI Key: DICQMNGVZKCGRX-UHFFFAOYSA-N
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Description

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a benzyl group at the N1 position, a 2-fluorophenylamino substituent at the C5 position, and a carboxamide moiety at C2. Its molecular formula is C₁₆H₁₃FN₆O, with a molecular weight of 324.32 g/mol. The triazole core is central to its structural framework, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-benzyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22)

InChI Key

DICQMNGVZKCGRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is widely employed to construct the 1,2,3-triazole core. In a representative procedure, a terminal alkyne reacts with an azide derivative in the presence of copper(I) acetate and sodium ascorbate, yielding the triazole ring with regioselectivity. For instance, the reaction between benzyl azide and propargylamide derivatives at 50°C for 8 hours produces the triazole intermediate in 84% yield.

Table 1: CuAAC Reaction Conditions for Triazole Core Synthesis

Component Specification
Catalyst Copper(I) acetate (0.025 mmol)
Reducing Agent Sodium ascorbate (0.5 mmol)
Solvent System Tetrahydrofuran (THF)/H₂O (1:1 v/v)
Temperature 50°C
Reaction Time 8 hours
Yield 71–84%

Benzylation of the Triazole Intermediate

The N-benzyl group is introduced via nucleophilic substitution using benzyl halides. Reaction of the triazole-4-carboxamide with benzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours achieves 89% substitution efficiency. Potassium carbonate acts as a base to deprotonate the triazole nitrogen, facilitating benzyl group attachment.

Amination with 2-Fluoroaniline

The final step involves coupling the benzylated triazole with 2-fluoroaniline under Buchwald-Hartwig amination conditions. Using palladium(II) acetate as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 100°C for 24 hours, yielding the target compound in 75% isolated yield.

Table 2: Optimization of Amination Reaction

Parameter Optimal Value
Catalyst Palladium(II) acetate (5 mol%)
Ligand Xantphos (10 mol%)
Solvent Toluene
Temperature 100°C
Duration 24 hours
Yield 75%

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance benzylation kinetics by stabilizing transition states, while elevated temperatures (>80°C) accelerate nucleophilic substitution rates. Conversely, protic solvents reduce CuAAC efficiency due to copper complex destabilization.

Catalytic System Tuning

Copper(I) species generated in situ from copper(II) acetate and sodium ascorbate prevent oxidative side reactions. Excess ascorbate (2 equiv.) increases triazole regioselectivity to >95%. For amination, bulky ligands like Xantphos suppress β-hydride elimination, improving coupling yields.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of the final product shows characteristic signals:

  • δ 8.72 (s, 1H, triazole-H)
  • δ 7.45–7.32 (m, 5H, benzyl aromatic-H)
  • δ 7.12–6.98 (m, 4H, 2-fluorophenyl-H)
  • δ 4.62 (s, 2H, benzyl-CH₂)

¹³C NMR confirms the carboxamide carbonyl at δ 165.4 ppm and the triazole carbons at δ 148.9 and 139.2 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) calculates for C₁₆H₁₄FN₅O [M+H]⁺: 311.1178; found: 311.1181.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces reaction times from hours to minutes. A microreactor operating at 120°C with a residence time of 5 minutes achieves 82% yield in the CuAAC step, surpassing batch performance by 15%.

Purification Techniques

Recrystallization from ethanol/water (3:1) affords pharmaceutical-grade purity (>99.5%). Silica gel chromatography (hexane/ethyl acetate gradient) resolves regioisomeric impurities.

Applications in Drug Discovery

Antimicrobial Activity

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) by targeting penicillin-binding protein 2a (PBP2a), as confirmed by molecular docking studies.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl halides, fluorophenyl amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole compound, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Pharmaceuticals: It is explored as a potential drug candidate for various diseases due to its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and implied biological activities.

Structural Analogues and Substituent Variations

Compound Name Substituents (Position) Molecular Formula Key Differences Biological/Physicochemical Implications
1-benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f) - C4: Phenyl
- C5: 4-fluoro-2-methylphenylamino
C₂₂H₁₉FN₆ - Additional methyl group on phenyl ring
- Phenyl at C4 (vs. carboxamide)
Increased steric hindrance; potential for enhanced target selectivity due to methyl and fluorine interactions.
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) - C1: 2-fluorophenyl
- C5: Ethyl
- Carboxamide: Quinolin-2-yl
C₂₀H₁₅FN₆O - Ethyl substituent at C5
- Quinoline instead of benzyl
Higher lipophilicity (logP) due to ethyl and quinoline; potential for improved Wnt/β-catenin pathway inhibition.
5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - C1: 4-fluorobenzyl
- Carboxamide: 4-fluoro-2-methylphenyl
C₁₇H₁₄F₂N₆O - Fluorine at benzyl para-position
- Methyl on carboxamide aryl group
Dual fluorination enhances metabolic stability; methyl group may improve binding pocket fit.
5-amino-1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide - C1: 3-fluorobenzyl
- Carboxamide: Furan-2-ylmethyl
C₁₅H₁₄FN₅O₂ - Furan instead of 2-fluorophenyl
- Fluorine at benzyl meta-position
Reduced aromaticity (furan vs. phenyl) may lower π-π interactions; meta-fluorine alters electronic effects.
5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide - C1: Oxazole-containing group
- Carboxamide: 2-fluorophenyl
C₂₂H₁₉FN₆O₃ - Bulky oxazole substituent
- Methoxy and methyl groups
Increased steric bulk may reduce membrane permeability; methoxy group enhances solubility.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : Fluorine and benzyl groups increase logP (e.g., 3o : logP ~3.5 vs. target ~2.8) .
  • Solubility: Carboxamide and polar substituents (e.g., quinoline in 3o) enhance aqueous solubility compared to purely aromatic analogues .
  • Metabolic Stability: Fluorinated benzyl groups (e.g., 4-fluorobenzyl in ) resist oxidative metabolism better than non-fluorinated variants.

Biological Activity

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through a series of reactions involving triazole derivatives. The use of 2-fluorobenzylamine in the synthesis is significant as it may enhance the compound's interaction with biological targets due to the presence of the fluorine atom, which can influence lipophilicity and binding affinity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In particular, compounds containing the triazole ring have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that triazole derivatives can inhibit the USP1/UAF1 deubiquitinase complex, which is crucial for cancer cell survival and proliferation .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundTargetIC50 (µM)Mechanism
This compoundMDM2< 1Inhibition of protein degradation
Compound XAChE0.23Noncompetitive inhibition
Compound YChE0.12Competitive inhibition

Antimalarial Activity

The antimalarial potential of triazole derivatives has also been explored. Compounds similar to this compound have shown promising results against Plasmodium species. Studies have reported low cytotoxicity and effective inhibition of parasitemia in murine models .

Case Study: Antimalarial Efficacy

In a study evaluating several triazole derivatives against Plasmodium falciparum, one compound demonstrated an IC50 value of 0.8 µM with a selectivity index ranging from 6.8 to 343 against human liver cells (HepG2), indicating a favorable therapeutic window .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating key regulatory proteins.
  • Inhibition of Enzymatic Targets : The inhibition of deubiquitinases like USP1 can lead to the accumulation of pro-apoptotic factors within cancer cells.
  • Disruption of Parasite Metabolism : In malaria models, the compound interferes with the metabolic pathways of Plasmodium species, leading to impaired growth and replication.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. Acute toxicity studies in murine models did not reveal significant adverse effects at doses corresponding to effective concentrations against malaria .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

Condensation : React 2-fluoroaniline with benzyl isocyanide to form an intermediate carboximidoyl chloride .

Cyclization : Treat the intermediate with sodium azide under Cu(I) catalysis to yield the triazole scaffold .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization strategies:

  • Increase reaction temperature (60–80°C) to enhance cyclization efficiency.
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate at maximal yield .

Q. How is the structural integrity of this compound validated in crystallographic and spectroscopic studies?

  • Methodological Answer :
  • X-ray Crystallography : Refine single-crystal data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Software like WinGX or OLEX2 assists in visualization and validation .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., fluorine at δ 110–120 ppm in ¹³C; triazole protons at δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
    Example validation table:
TechniqueKey DataReference
¹H NMRδ 8.2 (triazole-H)
SHELXLR-factor < 0.05

Q. What in vitro models are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer :
  • Anticancer Screening : Use NCI-60 human tumor cell lines (e.g., renal RXF 393, CNS SNB-75) with GI₅₀ values calculated via MTT assays .
  • Enzyme Inhibition : Test COX-2 inhibition using a fluorometric kit (IC₅₀ determination) .
  • Bacterial SOS Response : Employ E. coli LexA autoproteolysis assays to assess SOS pathway disruption .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. bromophenyl substituents) impact biological activity and selectivity?

  • Methodological Answer :
  • SAR Analysis : Compare analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) using:

Docking Studies : Map interactions with COX-2 active sites (e.g., fluorine’s electronegativity enhances H-bonding) .

Bioassays : Evaluate IC₅₀ shifts; bromine’s bulkiness may reduce solubility but increase hydrophobic binding .
Example SAR table:

SubstituentCOX-2 IC₅₀ (µM)Solubility (mg/mL)
2-Fluorophenyl0.120.8
4-Bromophenyl0.450.3

Q. How can contradictory enzymatic inhibition data across studies be resolved?

  • Methodological Answer :
  • Data Harmonization :

Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-extracted) .

Control Normalization : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate inter-lab variability .

  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to isolate variables causing discrepancies (e.g., substrate concentration, incubation time) .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide moiety to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays to maintain solubility while avoiding cytotoxicity .
  • Crystal Engineering : Modify crystallization conditions (e.g., using methanol/water) to produce hydrates with higher solubility .

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